2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide
Description
The compound 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-chlorophenyl group at position 5. The acetamide side chain is attached to a 2,4-dimethoxyphenyl group, contributing to its unique electronic and steric profile.
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S/c1-29-15-7-8-17(18(9-15)30-2)25-19(27)10-26-12-24-20-16(11-31-21(20)22(26)28)13-3-5-14(23)6-4-13/h3-9,11-12H,10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXRJBDKOMGBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the thienopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors. The chlorophenyl group is then introduced via a substitution reaction, followed by the attachment of the dimethoxyphenylacetamide moiety through an amide coupling reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and minimize costs. Industrial production may also incorporate continuous flow processes and automated systems to enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds.
Scientific Research Applications
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in treating various diseases, including cancer, due to its unique chemical properties.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of specific signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure Modifications
Thieno[3,2-d]pyrimidinone Derivatives
- 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide (C₂₂H₁₈FN₃O₃S, MW 423.46) Key Differences: The 4-fluorophenyl substitution (vs. The acetamide is linked to a 3-methoxybenzyl group, enhancing lipophilicity compared to the target compound’s 2,4-dimethoxyphenyl group . Implications: Fluorine’s smaller size may improve metabolic stability, while the benzyl group could increase membrane permeability.
- 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (C₂₂H₁₈ClN₃O₂S₂, MW 470.00) Key Differences: A sulfanyl (S) bridge replaces the oxygen in the core, and the acetamide is attached to a 4-methylphenyl group. The dihydrothieno ring introduces partial saturation, reducing aromaticity . Implications: The sulfanyl group may enhance metal-binding capacity, while the methyl substituent increases hydrophobicity.
Acetamide Side Chain Variations
Substituent Effects on Physicochemical Properties
- N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (C₂₃H₂₀ClN₃O₂S₂, MW 470.00) Key Differences: A 2-chloro-4-methylphenyl group on the acetamide introduces steric hindrance and electron-withdrawing effects. The core includes a 4-methylphenyl substituent . Implications: Increased steric bulk may reduce binding to flat binding pockets but improve selectivity.
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (C₁₃H₁₁Cl₂N₃O₂S, MW 344.21) Key Differences: A pyrimidinone core replaces thienopyrimidinone, and the acetamide is linked to a 4-chlorophenyl group. The thioether bridge may influence redox properties . Implications: Simpler core structure could lower synthetic complexity but reduce target specificity.
Halogen and Methoxy Substitutions
- 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide (C₁₄H₁₀ClF₂NO, MW 293.68) Key Differences: A simple acetamide with 4-chlorophenyl and 3,4-difluorophenyl groups. The crystal structure shows a dihedral angle of 65.2° between aromatic rings, affecting packing and solubility . Implications: Halogen interactions (Cl, F) may enhance binding to halogen-bonding domains in proteins.
- N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (C₂₃H₂₀ClN₃O₃S₂, MW 486.00) Key Differences: A 3-methoxyphenylmethyl group on the pyrimidine and a 2-chloro-4-methylphenyl acetamide. The methoxy group enhances electron-donating effects . Implications: Increased electron density may improve interactions with polar residues in binding sites.
Comparative Data Table
Research Findings and Implications
- Steric Considerations : Bulky groups (e.g., 2,4-dimethoxyphenyl) may limit access to certain binding pockets but improve selectivity .
- Solubility vs. Lipophilicity : Methoxy groups balance solubility and membrane permeability, whereas methyl or halogen groups increase hydrophobicity .
- Synthetic Accessibility: Thieno[3,2-d]pyrimidinone derivatives often require multi-step syntheses involving cyclization and functionalization .
Biological Activity
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H15ClN3O2S
- Molecular Weight : 427.88 g/mol
- CAS Number : 1105223-31-1
The compound operates primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. It has shown potential in modulating pathways related to cancer cell proliferation and inflammatory responses. The thieno[3,2-d]pyrimidine core contributes to its interaction with various biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia)
- IC50 Values : Approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13, indicating effective growth inhibition as measured by thymidine uptake assays.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in cellular models. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
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Study on MEK1/2 Inhibition :
- The compound was tested for its ability to inhibit MEK1/2 kinases, which are crucial in the MAPK signaling pathway.
- Results indicated a dose-dependent inhibition of phospho-ERK1/2 levels, critical for cancer cell survival and proliferation.
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Xenograft Models :
- In vivo studies using xenograft models demonstrated that oral administration of the compound resulted in significant tumor growth inhibition.
- Effective treatment was observed at doses as low as 10 mg/kg.
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Pharmacokinetics :
- Studies on pharmacokinetic parameters revealed that the compound maintains high bioavailability, making it suitable for further development as a therapeutic agent.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
A carbodiimide-mediated coupling reaction is a robust approach, as demonstrated in analogous acetamide syntheses. For example, 4-chlorophenylacetic acid can be coupled with substituted anilines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, followed by crystallization in ethyl acetate/dichloromethane mixtures . Alternative routes may involve cyclization of thienopyrimidinone precursors under basic conditions .
Q. How can the compound’s structural integrity be validated post-synthesis?
Combine X-ray crystallography (to resolve dihedral angles between aromatic rings and acetamide groups) with spectroscopic techniques. For instance, NMR can confirm NH proton resonance (~10 ppm), while IR identifies amide C=O stretches (~1650–1680 cm) . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.
Q. What solvents are optimal for solubility and crystallization?
The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) based on structural analogs. For crystallization, mixed solvents like dichloromethane/ethyl acetate (1:1) yield single crystals suitable for XRD analysis . Conduct saturation solubility assays across pH 7.4 buffers and organic solvents to refine protocols.
Q. Which analytical techniques assess purity for biological assays?
Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is critical for reproducible bioactivity studies. Confirm homogeneity via NMR and differential scanning calorimetry (DSC) .
Q. What storage conditions prevent degradation?
Store lyophilized powder under inert gas (argon) at –20°C. Avoid prolonged exposure to light or humidity, as chloroaryl and acetamide groups may hydrolyze. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthetic yield?
Apply a 2 factorial design to screen variables: reaction temperature (25–60°C), EDC stoichiometry (1.0–1.5 equiv), and solvent polarity (dichloromethane vs. THF). Response surface methodology (RSM) identifies optimal conditions while minimizing trial runs .
Q. What computational strategies predict binding affinity to kinase targets?
Perform molecular docking (AutoDock Vina) against homology-modeled kinases using the thienopyrimidinone core as a hinge-binding motif. Validate with molecular dynamics simulations (100 ns) to assess binding mode stability .
Q. How to address discrepancies in reported IC50_{50}50 values across studies?
Cross-validate assay conditions:
- Purity : Compare HPLC traces from independent syntheses.
- Assay type : ATP concentration impacts kinase inhibition results.
- Cell lines : Metabolic differences alter prodrug activation .
Q. What role do substituents play in crystal packing and stability?
The 4-chlorophenyl and dimethoxyphenyl groups create a dihedral angle of ~65°, influencing π-π stacking and hydrogen bonding (N–H⋯O). Replace chlorine with electron-withdrawing groups (e.g., –CF) to modulate lattice energy and solubility .
Q. Can the thienopyrimidinone core undergo regioselective functionalization?
Yes. Use palladium-catalyzed C–H activation at the 5-position of the thieno ring. Directed ortho-metalation with LDA/trimethylborate introduces aryl/heteroaryl groups, enhancing diversity for SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
